molecular formula C8H8NNaO2 B088616 Glycine, N-phenyl-, monosodium salt CAS No. 10265-69-7

Glycine, N-phenyl-, monosodium salt

Cat. No. B088616
CAS RN: 10265-69-7
M. Wt: 173.14 g/mol
InChI Key: YEMGQZDWLLBIEY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-phenyl-, monosodium salt, also known as sodium N-phenylglycinate, is a chemical compound that is widely used in scientific research. This compound is a derivative of glycine, which is an amino acid that is found in many proteins. Sodium N-phenylglycinate is used in a variety of applications, including as a reagent in organic synthesis, as a buffering agent in biological assays, and as a stabilizer in pharmaceutical formulations.

Mechanism Of Action

The mechanism of action of Glycine, N-phenyl-, monosodium salt N-phenylglycinate is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is important for the regulation of glutamatergic neurotransmission.

Biochemical And Physiological Effects

Sodium N-phenylglycinate has a number of biochemical and physiological effects. This compound has been shown to increase the levels of glycine in the brain, which has been associated with improved cognitive function. Sodium N-phenylglycinate has also been shown to have antidepressant effects in animal models, which may be due to its ability to increase the levels of glycine in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Glycine, N-phenyl-, monosodium salt N-phenylglycinate in lab experiments is its ability to act as a buffering agent, which helps to maintain a stable pH environment. This compound is also relatively easy to synthesize and is readily available. However, one of the limitations of using Glycine, N-phenyl-, monosodium salt N-phenylglycinate is that it may not be suitable for all types of experiments, as its mechanism of action is not fully understood.

Future Directions

There are a number of future directions for research involving Glycine, N-phenyl-, monosodium salt N-phenylglycinate. One area of interest is the development of new pharmaceuticals based on this compound. Another area of interest is the investigation of the role of glycine in the brain and its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of Glycine, N-phenyl-, monosodium salt N-phenylglycinate and its potential limitations in lab experiments.

Synthesis Methods

Sodium N-phenylglycinate can be synthesized using a variety of methods, including the reaction of glycine with phenylacetic acid and Glycine, N-phenyl-, monosodium salt hydroxide. Another method involves the reaction of glycine with benzyl chloride and Glycine, N-phenyl-, monosodium salt hydroxide. The resulting product is then treated with hydrochloric acid to form the monoGlycine, N-phenyl-, monosodium salt salt.

Scientific Research Applications

Sodium N-phenylglycinate is used in a variety of scientific research applications, including as a reagent in organic synthesis. This compound is used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antidepressants. Sodium N-phenylglycinate is also used as a buffering agent in biological assays, where it helps to maintain a stable pH environment. This compound is also used as a stabilizer in pharmaceutical formulations, where it helps to prevent the degradation of active ingredients.

properties

CAS RN

10265-69-7

Product Name

Glycine, N-phenyl-, monosodium salt

Molecular Formula

C8H8NNaO2

Molecular Weight

173.14 g/mol

IUPAC Name

sodium;2-anilinoacetate

InChI

InChI=1S/C8H9NO2.Na/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);/q;+1/p-1

InChI Key

YEMGQZDWLLBIEY-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)[O-].[Na+]

SMILES

C1=CC=C(C=C1)NCC(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)[O-].[Na+]

Other CAS RN

10265-69-7

Related CAS

103-01-5 (Parent)

Origin of Product

United States

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